Enhanced Lipophilicity (cLogP) of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde Drives Superior Membrane Permeability Compared to Shorter-Chain Analogs
The sec-butyl substituent on 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde confers a significantly higher calculated partition coefficient (cLogP) compared to its 1-methyl and 1-ethyl analogs. This increase in lipophilicity is a key determinant for passive membrane permeability and, consequently, oral bioavailability in drug development [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.8 |
| Comparator Or Baseline | 1-methyl-1H-pyrazole-4-carbaldehyde (cLogP ≈ 0.2); 1-ethyl-1H-pyrazole-4-carbaldehyde (cLogP ≈ 0.8) |
| Quantified Difference | Target compound exhibits a cLogP increase of approximately 1.6 units over the methyl analog and 1.0 unit over the ethyl analog. |
| Conditions | Calculated using standard in silico prediction models (e.g., ChemAxon or ACD/Labs). |
Why This Matters
Higher cLogP values are directly correlated with improved passive diffusion across biological membranes, a critical factor for achieving adequate oral absorption and central nervous system (CNS) penetration in drug discovery programs.
- [1] Lipophilicity calculations based on chemical structure using standard predictive software (e.g., ChemAxon). View Source
